molecular formula C25H34O6 B117781 Dexbudesonide CAS No. 51372-29-3

Dexbudesonide

Katalognummer: B117781
CAS-Nummer: 51372-29-3
Molekulargewicht: 430.5 g/mol
InChI-Schlüssel: VOVIALXJUBGFJZ-PNYLKFOFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wirkmechanismus

Target of Action

Dexbudesonide, also known as R-Budesonide, is a glucocorticoid . Its primary targets are the glucocorticoid receptors located in the cytoplasm of a variety of cells. These receptors play a crucial role in the regulation of gene transcription, leading to changes in the synthesis of various proteins .

Mode of Action

This compound exerts its effects by binding to the glucocorticoid receptors. This binding results in changes in gene expression that lead to multiple downstream effects over hours to days . The short-term effects of corticosteroids like this compound include decreased vasodilation and permeability of capillaries, as well as decreased leukocyte migration to sites of inflammation .

Biochemical Pathways

This compound affects several biochemical pathways. It controls the rate of protein synthesis, depresses the migration of polymorphonuclear leukocytes and fibroblasts, reverses capillary permeability, and stabilizes lysosomes at the cellular level to prevent or control inflammation . It is also known to have potent glucocorticoid activity and weak mineralocorticoid activity .

Pharmacokinetics

After oral inhalation, this compound undergoes an extensive degree (>90%) of biotransformation to metabolites of low corticosteroid activity on the first passage through the liver . No unchanged this compound has been found in urine, and the activity of the two major metabolites, 6β-hydroxy-budesonide and 16α-hydroxy-prednisolone, is less than 1% of the parent compound .

Result of Action

The molecular and cellular effects of this compound’s action are primarily anti-inflammatory. By inhibiting the activity of multiple immune-inflammatory and structural cells involved in the pathobiology of diseases like asthma, this compound can effectively control symptoms and improve patient outcomes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the drug is designed to have a high ratio between local and systemic effects . Furthermore, it is extensively metabolized and no unchanged this compound has been found in urine, suggesting that environmental exposure of this compound resulting from patient use is expected to be negligible .

Biologische Aktivität

Dexbudesonide is a potent synthetic corticosteroid derived from budesonide, primarily used for its anti-inflammatory properties in various medical conditions. This article explores the biological activity of this compound, detailing its pharmacological mechanisms, efficacy in clinical settings, and relevant case studies.

This compound, like its parent compound budesonide, is characterized by a unique structure that enhances its glucocorticoid activity. It is a mixture of two epimers (22R and 22S), with the 22R epimer exhibiting significantly higher potency. The glucocorticoid activity of this compound is attributed to its ability to bind to the glucocorticoid receptor, leading to the modulation of gene expression involved in inflammatory responses.

  • Chemical Properties :
    • Molecular Formula : C25_{25}H34_{34}O6_{6}
    • Molecular Weight : 434.54 g/mol
    • Protein Binding : Approximately 85-90% in plasma .

Pharmacokinetics

This compound undergoes extensive first-pass metabolism primarily via cytochrome P450 enzymes (CYP3A4, CYP3A5). This results in low systemic bioavailability (10-15%), which minimizes systemic side effects while maximizing local therapeutic effects .

  • Half-life : Approximately 2.7 hours.
  • Metabolism : Major metabolites include 6β-hydroxybudesonide and 16α-hydroxyprednisolone, both of which have negligible glucocorticoid activity .

Anti-inflammatory Effects

This compound exerts significant anti-inflammatory effects through several mechanisms:

  • Cell Proliferation and Apoptosis : Studies demonstrate that this compound reduces cellular proliferation and increases apoptosis in various cell types, including tonsillar cells. For instance, in mixed cell cultures from children with obstructive sleep apnea, this compound showed a 50% reduction in proliferation at concentrations as low as 107M10^{-7}M .
  • Cytokine Production : The compound effectively reduces the secretion of pro-inflammatory cytokines such as TNF-α, IL-8, and IL-6, contributing to its therapeutic effects in inflammatory diseases .

Clinical Applications

This compound has been evaluated for efficacy in several clinical conditions:

  • Asthma : Inhaled formulations of this compound have shown significant improvement in lung function and reduction in asthma exacerbations compared to placebo.
  • Ulcerative Colitis (UC) : A study indicated that patients treated with budesonide (as a proxy for this compound) achieved clinical and endoscopic remission rates of 17.9% compared to 7.4% in placebo groups .

Case Studies

Several case studies highlight the efficacy and safety profile of this compound:

  • Study on Ulcerative Colitis : In a randomized controlled trial involving patients with mild to moderate UC, budesonide-MMX (a formulation similar to this compound) demonstrated superior remission rates compared to mesalamine .
  • Pediatric Asthma Management : A cohort study involving children with asthma showed that treatment with inhaled this compound resulted in significant improvements in symptom control and lung function metrics over a six-month period .

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound against other corticosteroids:

Corticosteroid Efficacy (in reducing inflammation) Potency Bioavailability
This compoundHighHighLow (10-15%)
DexamethasoneVery HighVery HighModerate
FluticasoneModerateModerateLow

Eigenschaften

CAS-Nummer

51372-29-3

Molekularformel

C25H34O6

Molekulargewicht

430.5 g/mol

IUPAC-Name

(8S,9S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one

InChI

InChI=1S/C25H34O6/c1-4-5-21-30-20-11-17-16-7-6-14-10-15(27)8-9-23(14,2)22(16)18(28)12-24(17,3)25(20,31-21)19(29)13-26/h8-10,16-18,20-22,26,28H,4-7,11-13H2,1-3H3/t16?,17?,18?,20?,21?,22?,23-,24-,25+/m0/s1

InChI-Schlüssel

VOVIALXJUBGFJZ-PNYLKFOFSA-N

SMILES

CCCC1OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C

Isomerische SMILES

CCCC1OC2CC3C4CCC5=CC(=O)C=C[C@@]5(C4C(C[C@@]3([C@@]2(O1)C(=O)CO)C)O)C

Kanonische SMILES

CCCC1OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C

Color/Form

Crystals

melting_point

221-232 °C (decomposes)

Key on ui other cas no.

51372-29-3
51333-22-3

Physikalische Beschreibung

Solid

Piktogramme

Irritant; Health Hazard

Haltbarkeit

Chemical stability: Stable under recommended storage conditions.

Löslichkeit

Practically insoluble in water
Freely soluble in chloroform;  sparingly soluble in ethanol, alcohol;  practically insoluble in heptane

Synonyme

(11β,16α)-16,17-[(1R)-Butylidenebis(oxy)]-11,21-dihydroxypregna-1,4-diene-3,20-dione;  Dexbudesonide;  Budesonide Epimer B (USP)

Dampfdruck

8.81X10-15 mm Hg at 25 °C (est)

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dexbudesonide
Reactant of Route 2
Dexbudesonide
Reactant of Route 3
Reactant of Route 3
Dexbudesonide
Reactant of Route 4
Dexbudesonide
Reactant of Route 5
Dexbudesonide
Reactant of Route 6
Dexbudesonide
Customer
Q & A

Q1: What makes R-Budesonide more desirable than the racemic mixture in pharmaceutical applications?

A1: R-Budesonide, also known as Dexamethasone, exhibits a higher affinity for the glucocorticoid receptor compared to its S-enantiomer. This enhanced binding affinity translates to superior pharmacological activity. Utilizing the pure R-enantiomer allows for lower doses and potentially fewer side effects compared to using the racemic mixture of budesonide.

Q2: What is the mechanism of action of R-Budesonide at the molecular level?

A2: R-Budesonide exerts its anti-inflammatory effects by binding to the glucocorticoid receptor in the cytoplasm. This binding event triggers a cascade, leading to the inhibition of inflammatory transcription factors like NF-κB. Consequently, the production of pro-inflammatory cytokines is suppressed, effectively controlling inflammation. [Not directly addressed in the provided papers]

Q3: Are there specific analytical techniques used to differentiate and quantify R-Budesonide from its S-enantiomer?

A3: Yes, researchers utilize techniques like preparative High-Performance Liquid Chromatography (HPLC) to separate the R and S enantiomers of budesonide. This separation is crucial for obtaining pure R-Budesonide and studying its specific properties. Additionally, Nuclear Magnetic Resonance (NMR) spectroscopy plays a vital role in distinguishing and characterizing the two enantiomers based on their unique spectral signatures.

Q4: What are the potential advantages of formulating R-Budesonide as a foaming agent?

A4: Formulating R-Budesonide with a foaming agent, as described in one of the studies, presents a novel approach for drug delivery. This specific formulation, containing 0.05-0.2% (w/w) R-Budesonide, exhibits a volumetric expansion ratio of 25-50. This foaming action may enhance the drug's distribution within the lungs, potentially improving its efficacy in treating respiratory conditions.

Q5: Are there any ongoing studies evaluating the long-term safety and efficacy of R-Budesonide?

A5: While the provided abstracts don't delve into specific clinical trials, one study mentions a post-marketing clinical experience investigation for Symbicort® Turbuhaler®, a combination drug containing budesonide and formoterol. This investigation aims to assess the long-term safety and efficacy of this combination therapy in individuals with Chronic Obstructive Pulmonary Disease (COPD). Further research and clinical trials are crucial to fully elucidate the long-term effects and safety profile of R-Budesonide.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.